2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol
Description
2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol is a Schiff base derivative characterized by a 2-methoxyphenol core functionalized with an imine (-CH=N-) group linked to a tetrahydrofuran (THF) moiety. This compound belongs to a broader class of Schiff bases known for their versatility in coordination chemistry, biological activity, and applications in materials science .
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
2-methoxy-6-[(oxolan-2-ylmethylamino)methyl]phenol |
InChI |
InChI=1S/C13H19NO3/c1-16-12-6-2-4-10(13(12)15)8-14-9-11-5-3-7-17-11/h2,4,6,11,14-15H,3,5,7-9H2,1H3 |
InChI Key |
NEMILAVSJGVYEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)CNCC2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenol with a tetrahydrofuran derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with modified functional groups .
Scientific Research Applications
2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the methoxy and amino groups can participate in various biochemical pathways. These interactions can modulate enzyme activity and influence cellular processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Schiff Base Derivatives
Structural and Electronic Features
- THF Substituent : The THF group in the target compound provides a unique combination of oxygen lone pairs (for H-bonding) and moderate lipophilicity, distinguishing it from aromatic substituents (e.g., pyrazine, thiazole) that prioritize π-π interactions .
- Electron-Withdrawing Groups : Compounds like MFIP (trifluoromethyl) exhibit enhanced electronegativity, influencing redox behavior and stability, as demonstrated by DFT studies .
Biological Activity
2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol, with the CAS number 1021130-34-6, is a phenolic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol is C₁₃H₁₉NO₃, with a molecular weight of 237.29 g/mol. The compound's structure features a methoxy group and a tetrahydrofuran moiety, which may play crucial roles in its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1021130-34-6 |
| Molecular Formula | C₁₃H₁₉NO₃ |
| Molecular Weight | 237.29 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Mechanisms of Biological Activity
Research indicates that phenolic compounds, particularly those with methoxy substitutions, exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The biological activity of 2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol can be understood through its structural similarities to other known bioactive phenols.
Antioxidant Activity
Antioxidant properties are significant in preventing oxidative stress-related diseases. A study on related compounds showed that methoxyphenols can scavenge free radicals effectively. The antioxidant capacity was evaluated using the DPPH radical-scavenging assay, indicating that compounds with similar structures can exhibit substantial antioxidant activity .
COX-2 Inhibition
Cyclooxygenase (COX) enzymes are critical in inflammatory processes. Selective COX-2 inhibitors are sought after for their therapeutic potential in treating inflammatory diseases. Studies have shown that certain methoxyphenols act as COX-2 inhibitors, which could extend to 2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol based on its structural characteristics .
Case Studies
- Cytotoxicity Assessment : A quantitative structure–activity relationship (QSAR) study analyzed various methoxyphenols for cytotoxic effects against human cancer cell lines. The results indicated a correlation between the presence of methoxy groups and increased cytotoxicity, suggesting that 2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol may exhibit similar properties .
- Inflammation Model : In an experimental model involving lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 cells, related compounds demonstrated significant inhibition of COX-2 gene expression. This suggests that 2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol could potentially modulate inflammatory responses through similar pathways .
Research Findings
Recent studies have focused on synthesizing derivatives of methoxy phenols to enhance their biological activity. These derivatives were tested for their ability to inhibit nitric oxide synthases (NOS), which are involved in various pathological conditions . The findings suggest that modifications in the chemical structure can lead to improved efficacy as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
